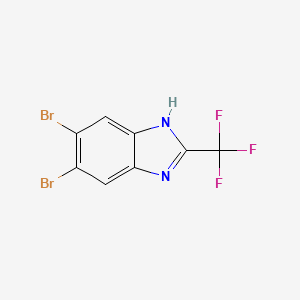
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound features a trifluorophenyl group, which is known for its electron-withdrawing properties, attached to a chiral center bearing an amino group and a hydroxyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. Another approach is the nucleophilic addition of an amine to an epoxide derived from the trifluorophenyl precursor. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require temperature control to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantiomeric purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to optimize production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve Lewis acids like AlCl3 (Aluminum chloride) or FeCl3 (Ferric chloride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a secondary amine.
Scientific Research Applications
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group enhances binding affinity to certain enzymes or receptors, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the trifluoromethyl groups, resulting in different electronic properties.
(3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Contains a single fluorine atom, leading to variations in reactivity and binding affinity.
Uniqueness
The presence of three fluorine atoms in (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL imparts unique electronic characteristics, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and drug design.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m0/s1 |
InChI Key |
YLUQSZPRZNNUNP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CCO)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)

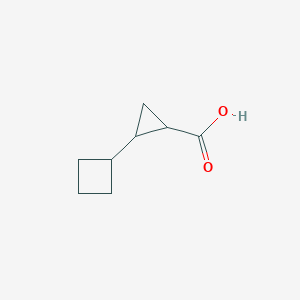
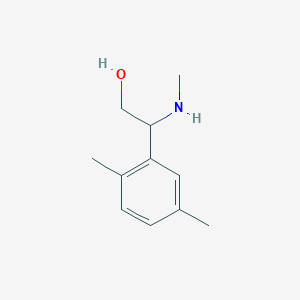
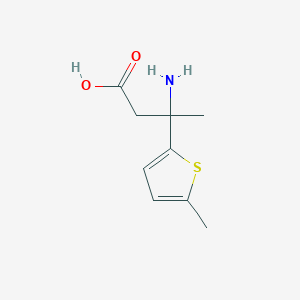

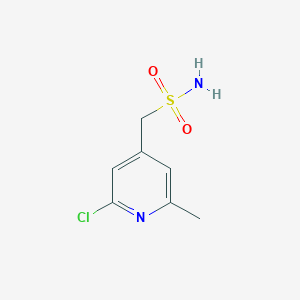
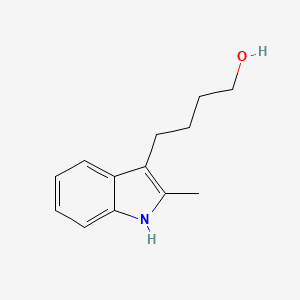
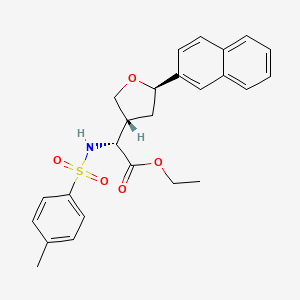
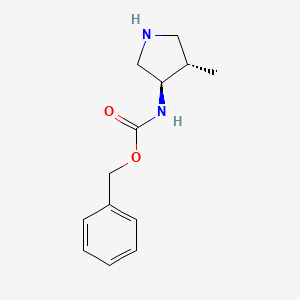


![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
